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Compound of Interest

Compound Name: 2-(Benzyloxy)-5-bromopyrimidine

Cat. No.: B1439296

In the landscape of modern medicinal chemistry, the pyrimidine core is a privileged scaffold,
forming the backbone of numerous therapeutic agents. Within this class of compounds, 2-
(Benzyloxy)-5-bromopyrimidine (CAS No. 742058-39-5) has emerged as a particularly
valuable and versatile building block.[1] Its strategic importance lies in the trifecta of its
structural features: a stable pyrimidine ring, a benzyloxy group at the C2 position, and a
reactive bromo-substituent at the C5 position. This unique arrangement provides a robust
platform for synthetic diversification, enabling researchers and drug development professionals
to systematically explore chemical space and construct complex molecular architectures.

The benzyloxy group often serves as a key pharmacophoric element or a stable protecting
group for a hydroxyl functionality, while the bromine atom acts as a synthetic handle for
introducing a wide array of substituents via modern cross-coupling methodologies.[2][3] This
guide, written from the perspective of a senior application scientist, offers an in-depth
exploration of the core chemical properties, reactivity, and practical applications of 2-
(Benzyloxy)-5-bromopyrimidine, providing field-proven insights into its utilization in drug
discovery programs. Its role as an intermediate in the synthesis of targeted therapies, such as
protein tyrosine phosphatase 2 (SHPZ2) inhibitors, underscores its relevance in contemporary
pharmaceutical research.[1][4]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is the foundation
of its effective application in synthesis. The key physicochemical data for 2-(Benzyloxy)-5-
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bromopyrimidine are summarized below.

Core Chemical Properties

Property Value Source(s)
CAS Number 742058-39-5 [1][5][6]
Molecular Formula C11HsBrN20 [1][5]
Molecular Weight 265.11 g/mol [1][5]
Appearance Light yellow to yellow solid [1]

Melting Point 100-103°C [1]

Boiling Point 392.6 £ 44.0 °C (Predicted) [1]

Density 1.499 + 0.06 g/cm3 (Predicted) [1]

pKa -0.21 + 0.22 (Predicted) [1]

RDGZEALFIOPSCC-
InChiKey [5][6]
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Structural Elucidation by Spectroscopic Methods

While raw spectral data requires experimental acquisition, the expected spectroscopic
signatures provide a self-validating system for confirming the identity and purity of 2-
(Benzyloxy)-5-bromopyrimidine.

e 1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals
corresponding to the different proton environments. The two protons on the pyrimidine ring
will appear as a singlet or two closely spaced doublets in the aromatic region. The benzylic
protons (-O-CHz-Ph) will present as a characteristic singlet at approximately 5.5 ppm. The
five protons of the phenyl ring will appear as a multiplet in the 7.3-7.5 ppm range.

e 13C NMR Spectroscopy: The carbon spectrum will confirm the presence of 11 unique carbon
atoms. Key signals include the benzylic carbon around 70 ppm and the carbons of the
pyrimidine and phenyl rings in the 110-160 ppm range. The C-Br carbon will be shifted due
to the halogen's electronic effect.

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b1439296?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0755078.htm
https://pubchem.ncbi.nlm.nih.gov/compound/42553055
https://www.sigmaaldrich.com/KR/ko/product/bldpharmatechcoltd/bl3h160beea6?context=bbe
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0755078.htm
https://pubchem.ncbi.nlm.nih.gov/compound/42553055
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0755078.htm
https://pubchem.ncbi.nlm.nih.gov/compound/42553055
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0755078.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0755078.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0755078.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0755078.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0755078.htm
https://pubchem.ncbi.nlm.nih.gov/compound/42553055
https://www.sigmaaldrich.com/KR/ko/product/bldpharmatechcoltd/bl3h160beea6?context=bbe
https://www.benchchem.com/product/b1439296?utm_src=pdf-body
https://www.benchchem.com/product/b1439296?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1439296?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the
molecular formula, C11H9BrN20, by providing a molecular ion peak matching the calculated
exact mass (263.98983 Da).[5] The isotopic pattern of bromine (*°Br and 81Br in an
approximate 1:1 ratio) will result in two characteristic peaks (M+ and M+2) of nearly equal
intensity, which is a definitive confirmation of a monobrominated compound.

« Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for
C-0O ether stretching, aromatic C=C and C=N stretching, and C-H stretching vibrations,
consistent with the compound's functional groups.[7]

Synthesis Protocol: A Reliable and Scalable Route

The most common and efficient synthesis of 2-(Benzyloxy)-5-bromopyrimidine proceeds via
a nucleophilic aromatic substitution (SnAr) reaction. This method leverages the differential
reactivity of the halogen substituents on a di-halogenated pyrimidine precursor.[2]

Causality in Experimental Design

The protocol involves the reaction of 5-bromo-2-chloropyrimidine with benzyl alcohol.[1][2] The
C2 position of the pyrimidine ring is more electron-deficient and thus more susceptible to
nucleophilic attack than the C5 position. The chloro-substituent is a better leaving group than
the bromo-substituent in this context, allowing for selective substitution at the C2 position. A
strong, non-nucleophilic base, such as potassium tert-butoxide (t-BuOK) or cesium carbonate
(Cs2C0:3), is essential.[1][2] Its role is to deprotonate the benzyl alcohol, forming the more
nucleophilic benzyl oxide anion, which then attacks the C2 position. Dimethylformamide (DMF)
is an ideal solvent as its polar aprotic nature stabilizes the charged intermediate of the SnAr
mechanism, thereby accelerating the reaction.

Detailed Experimental Protocol

Synthesis of 2-(Benzyloxy)-5-bromopyrimidine from 5-Bromo-2-chloropyrimidine

» Reagent Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar
and under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-chloropyrimidine
(1.0 eq).
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Solvent Addition: Add anhydrous dimethylformamide (DMF) to dissolve the starting material
(approx. 5 mL per gram of starting material).

Nucleophile Addition: Add benzyl alcohol (1.1 eq) to the solution via syringe.

Base Addition: Cool the reaction mixture in an ice bath (0°C). Add potassium tert-butoxide
(1.5 eq) or cesium carbonate (2.0 eq) portion-wise over 15 minutes, ensuring the internal
temperature does not rise significantly.[1][2]

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the
reaction progress by Thin Layer Chromatography (TLC) until the starting material is
consumed.

Workup: Upon completion, carefully quench the reaction by slowly adding deionized water.
This will precipitate the crude product.

Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid
with cold water and then a minimal amount of cold ethanol or diethyl ether to remove
residual DMF and unreacted benzyl alcohol. The product can be further purified by
recrystallization or flash column chromatography if necessary to yield a light yellow to white
solid.

Synthesis Workflow Diagram
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Synthesis workflow for 2-(Benzyloxy)-5-bromopyrimidine.

Chemical Reactivity: The Gateway to Molecular
Diversity

The synthetic utility of 2-(Benzyloxy)-5-bromopyrimidine is dominated by the reactivity of its
C5-bromo substituent, which serves as a prime electrophilic site for palladium-catalyzed cross-
coupling reactions. This allows for the precise and efficient formation of new carbon-carbon and
carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the
formation of a C(sp?)-C(sp?) bond between an aryl halide and an organoboron compound.[8]
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For 2-(Benzyloxy)-5-bromopyrimidine, this reaction is the principal method for introducing
aryl, heteroaryl, or vinyl groups at the C5 position.

Causality in Catalyst System Selection: The reaction proceeds through a well-established
catalytic cycle involving a palladium(0) species.[8][9] The key steps are:

» Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the pyrimidine, forming a
Pd(Il) complex. This is often the rate-determining step.

o Transmetalation: The organic group from the activated boronic acid (or ester) is transferred
to the palladium center, displacing the halide. This step requires a base (e.g., Na2COs,
K2COs, Cs2C03) to activate the organoboron species.

o Reductive Elimination: The two organic fragments on the palladium complex couple and are
eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

The choice of ligand is critical for stabilizing the palladium catalyst and promoting the catalytic
cycle. Phosphine ligands like PPhs or more specialized, bulky electron-rich ligands are
commonly employed to enhance reaction efficiency.[10]

Generalized Protocol for Suzuki-Miyaura Coupling

e Setup: In a reaction vessel, combine 2-(Benzyloxy)-5-bromopyrimidine (1.0 eq), the
desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPhs)4 (0.05 eq) or a
combination of a Pd precursor (e.g., Pd(OAc)z) and a ligand.

o Reagent Addition: Add a base, typically an aqueous solution of 2M sodium carbonate (2.0
eq).

e Solvent: Add a suitable solvent system, such as a mixture of toluene and water or dioxane
and water.

o Reaction: Degas the mixture thoroughly (e.g., by bubbling argon through it for 15-20
minutes). Heat the reaction to 80-100°C and stir until the starting material is consumed
(monitored by TLC or LC-MS).
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o Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl
acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium
sulfate, filter, and concentrate under reduced pressure.

« Purification: Purify the crude product by flash column chromatography to yield the desired 5-
aryl-2-(benzyloxy)pyrimidine.[2]
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Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for
the synthesis of carbon-nitrogen bonds, a transformation that is otherwise challenging.[11] This
reaction allows for the direct coupling of 2-(Benzyloxy)-5-bromopyrimidine with a wide range
of primary and secondary amines.[12]

Mechanistic Considerations: Similar to the Suzuki coupling, the reaction mechanism involves
oxidative addition of the aryl bromide to a Pd(0) center.[13] The amine then coordinates to the
resulting Pd(Il) complex. A strong, non-nucleophilic base (e.g., NaOtBu, K3zPOa) is required to
deprotonate the coordinated amine, forming a palladium-amido complex. The final, crucial step
is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst.[11][13]
The development of sterically hindered, electron-rich phosphine ligands (e.g., BippyPhos,
XPhos) has been instrumental in making this reaction highly general and efficient.[14]
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Generalized Protocol for Buchwald-Hartwig Amination

e Setup: To an oven-dried reaction vessel under an inert atmosphere, add the palladium
precursor (e.g., Pdz(dba)s), the appropriate phosphine ligand, and the base (e.g., sodium
tert-butoxide).

» Reagent Addition: Add 2-(Benzyloxy)-5-bromopyrimidine (1.0 eq) and the desired amine
(1.2 eq).

e Solvent: Add an anhydrous aprotic solvent, such as toluene or dioxane.

e Reaction: Degas the mixture and heat to 80-110°C. Stir until the reaction is complete as
determined by TLC or LC-MS analysis.

o Workup: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of
celite to remove palladium residues. Wash the filtrate with water and brine.

 Purification: Dry the organic layer, concentrate, and purify the residue by flash column
chromatography to obtain the 5-amino-2-(benzyloxy)pyrimidine product.

Safety and Handling

As a laboratory chemical, 2-(Benzyloxy)-5-bromopyrimidine must be handled with
appropriate safety precautions.

o Hazard Identification: The compound is classified with GHS hazard statements H315
(Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause
respiratory irritation).[5]

« Handling Precautions: Work in a well-ventilated area, preferably a chemical fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat,
and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

o Storage: Store in a tightly sealed container in a dry, cool place.[1][6] Recommended storage
temperatures range from room temperature to 2-8°C.[1][6]

Conclusion
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2-(Benzyloxy)-5-bromopyrimidine is a high-value synthetic intermediate with a well-defined
physicochemical profile and predictable reactivity. Its utility is centered on the selective
functionalization of its pyrimidine core, primarily through palladium-catalyzed Suzuki-Miyaura
and Buchwald-Hartwig cross-coupling reactions at the C5-bromo position. These
transformations provide robust and reliable pathways to a vast array of derivatives, making it an
indispensable tool for researchers, scientists, and drug development professionals. The ability
to readily construct complex molecules from this scaffold solidifies its position as a strategic
building block in the pursuit of novel therapeutic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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